

Pharmacological Profile and Pharmacokinetics of Ornidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ornidazole

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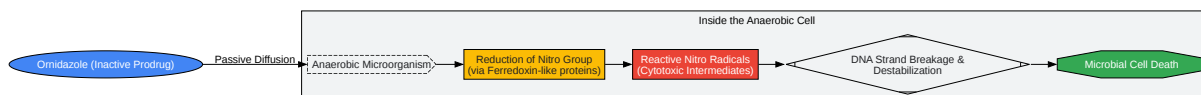
This technical guide provides a comprehensive overview of the pharmacological profile and pharmacokinetic properties of **ornidazole**, a 5-nitroimidazole antimicrobial agent. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, therapeutic applications, and disposition within the body.

Pharmacological Profile

Ornidazole is a synthetic nitroimidazole derivative effective against a wide range of anaerobic bacteria and protozoa.[1] Its activity is rooted in its unique chemical structure and the specific metabolic capabilities of anaerobic microorganisms.

Mechanism of Action

The selective toxicity of **ornidazole** towards anaerobic organisms is a result of its activation within these microbes. The process begins with the passive diffusion of the inactive **ornidazole** molecule into the microorganism.[2] Inside the cell, the nitro group of **ornidazole** is reduced by low-redox-potential electron-transport proteins, such as ferredoxin, which are abundant in anaerobes.[2][3] This reduction generates reactive nitro radicals and other cytotoxic intermediates.[2][4][5] These reactive species then interact with microbial DNA, causing strand breakage and helical structure disruption, which inhibits protein synthesis and ultimately leads to cell death.[2][6]



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Caption: **Ornidazole's** mechanism of action within an anaerobic microorganism.

Therapeutic Uses

Ornidazole is clinically indicated for the treatment of various infections caused by susceptible anaerobic bacteria and protozoa.[6][7]

Table 1: Therapeutic Indications for **Ornidazole**

Infection Type	Pathogen Examples
Protozoal Infections	
Amoebiasis	Entamoeba histolytica[6]
Giardiasis	Giardia lamblia (Giardia intestinalis)[5][6]
Trichomoniasis	Trichomonas vaginalis[6]
Anaerobic Bacterial Infections	
Various Infections	Bacteroides spp., Clostridium spp., Fusobacterium spp., Anaerobic cocci[5]
Surgical Prophylaxis	Prevention of postoperative infections in procedures like colorectal surgery[7]
Bacterial Vaginosis	[4]

Adverse Effects

The use of **ornidazole** can be associated with several adverse effects, primarily affecting the gastrointestinal and central nervous systems.

Table 2: Common Adverse Effects of **Ornidazole**

System Organ Class	Common Adverse Effects	Rare but Serious Adverse Effects
Gastrointestinal	Nausea, vomiting, metallic taste, diarrhea, loss of appetite[5][6]	Cholestatic hepatitis, pancreatitis[6]
Central Nervous System	Dizziness, headache, somnolence, vertigo[4][5]	Seizures, peripheral neuropathy, ataxia[5][8]
Hypersensitivity	Skin rash, pruritus (itching)[5][6]	Angioedema, anaphylaxis[6]
Hematological	Leukopenia (low white blood cell count)[5][8]	

Pharmacokinetics

The pharmacokinetic profile of **ornidazole** is characterized by good absorption, wide distribution, hepatic metabolism, and a relatively long elimination half-life.

Absorption

Ornidazole is rapidly and almost completely absorbed following oral administration, with a bioavailability of approximately 90%.[6][9] Peak plasma concentrations (Tmax) are typically achieved within 2 to 3 hours.[5][10] While food may slow the rate of absorption, it does not significantly affect the extent of absorption.[9][10]

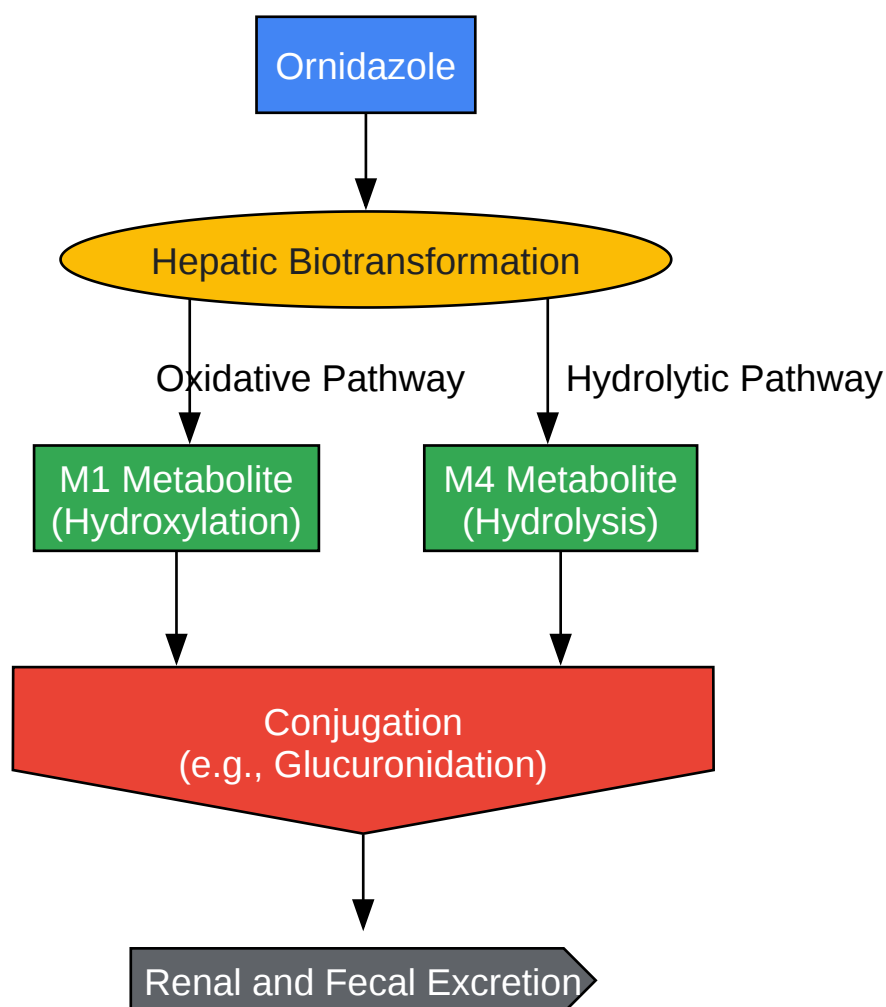
Distribution

Ornidazole is widely distributed throughout body tissues and fluids, including the cerebrospinal fluid.[3][5] The apparent volume of distribution is approximately 0.9 L/kg.[11] Plasma protein

binding is low, at about 13-15%.^{[5][6]}

Metabolism

Ornidazole is extensively metabolized in the liver, primarily through hydroxylation.^{[3][10]} The two major metabolites are the α -(chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol (M1) and 3-(2-methyl-5-nitroimidazole-1-yl)-1,2-propanediol (M4).^[10] These metabolites are less active than the parent compound.^[3]



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Caption: Primary metabolic pathways of **ornidazole** in the liver.

Excretion

Ornidazole and its metabolites are eliminated from the body primarily via the urine (around 63%) and to a lesser extent in the feces (around 22%).^[9] Less than 4% of the dose is excreted as the unchanged drug in the urine.^{[3][9]} The elimination half-life of **ornidazole** is approximately 13 to 14 hours.^{[4][5][12]}

Table 3: Key Pharmacokinetic Parameters of **Ornidazole**

Parameter	Value	Reference(s)
Bioavailability (Oral)	~90%	^{[6][9]}
Time to Peak Plasma Concentration (Tmax)	2-3 hours	^{[5][10]}
Volume of Distribution (Vd)	~0.9 L/kg	^[11]
Plasma Protein Binding	~13-15%	^{[5][6]}
Elimination Half-Life (t _{1/2})	~13-14 hours	^{[4][5][12]}
Primary Route of Excretion	Renal (as metabolites)	^[9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

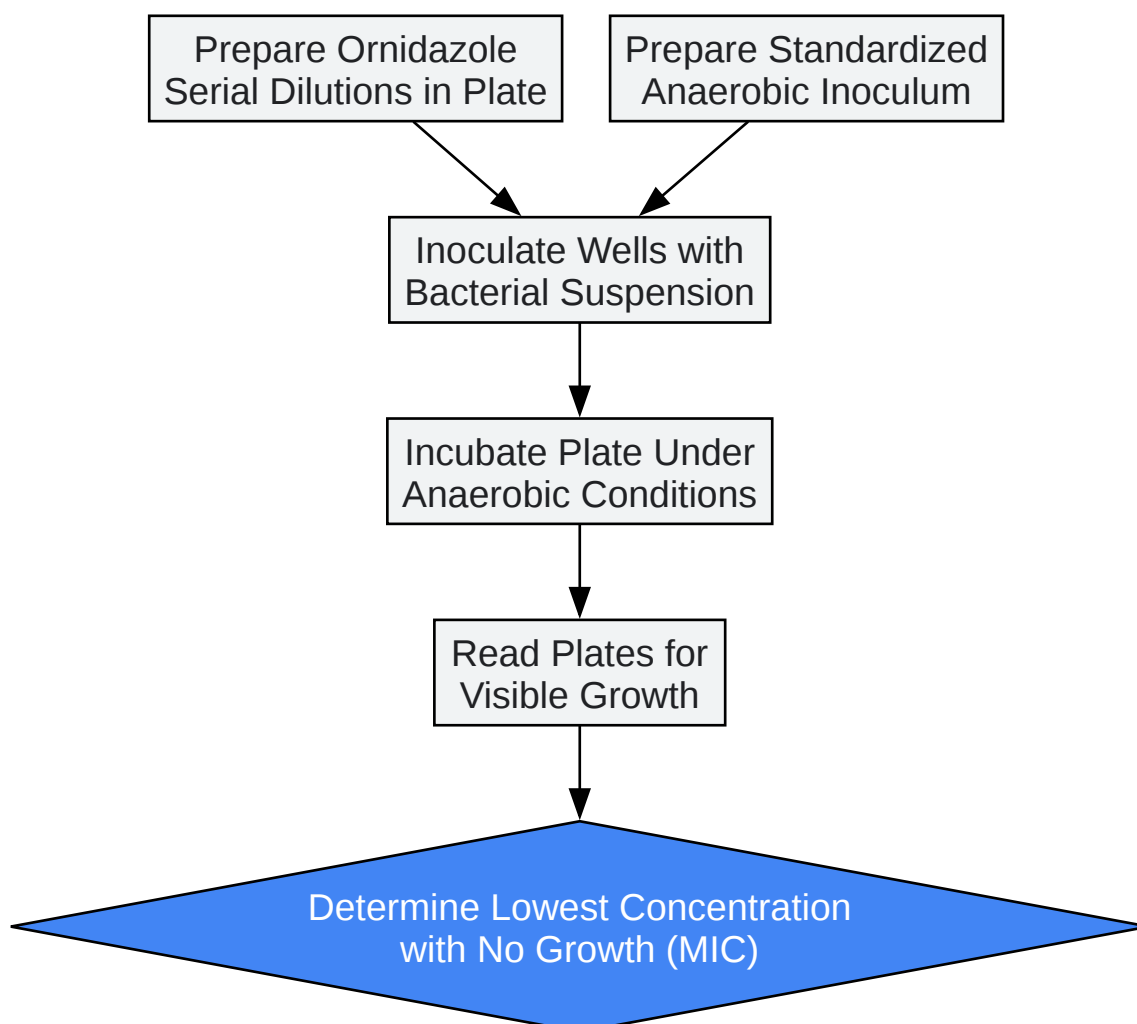
This protocol outlines the broth microdilution method for determining the MIC of **ornidazole** against anaerobic bacteria.^[13]

Methodology:

- Preparation of **Ornidazole** Stock Solution: Prepare a stock solution of **ornidazole** (e.g., 1280 µg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).
- Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the **ornidazole** stock solution in pre-reduced anaerobic broth (e.g., Brucella broth supplemented with hemin and vitamin K1) to achieve a final concentration range (e.g., 0.125

to 128 µg/mL). Include a growth control well (no drug) and a sterility control well (no bacteria).

- **Inoculum Preparation:** Culture the anaerobic test organism on a suitable agar medium under anaerobic conditions. Prepare a bacterial suspension in anaerobic broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well.
- **Inoculation and Incubation:** Inoculate each well (except the sterility control) with the prepared bacterial suspension. Seal the plates and incubate under anaerobic conditions (e.g., in an anaerobic jar or chamber) at 35-37°C for 48 hours.
- **MIC Determination:** After incubation, determine the MIC as the lowest concentration of **ornidazole** that completely inhibits visible growth of the microorganism.^[14]



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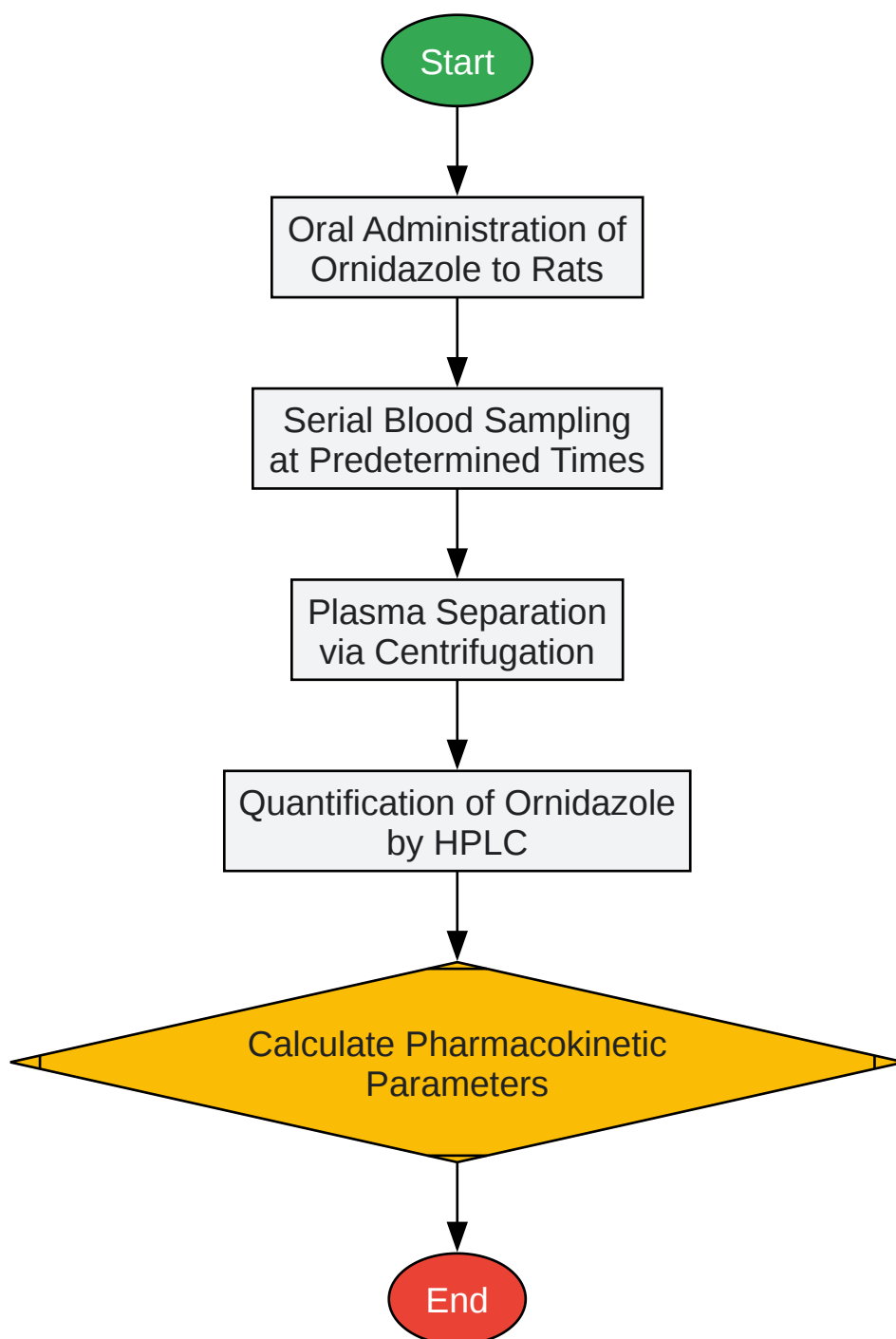
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Pharmacokinetic Study in a Rodent Model

This protocol describes a typical pharmacokinetic study of **ornidazole** in rats following oral administration.^[15]

Methodology:

- **Animal Acclimatization and Dosing:** Acclimatize male Wistar rats (200-250g) for at least one week. Fast the animals overnight before dosing. Administer a single oral dose of **ornidazole** (e.g., 50 mg/kg) via gavage.
- **Blood Sample Collection:** Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).
- **Plasma Processing:** Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.
- **Bioanalytical Method:** Quantify the concentration of **ornidazole** in the plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable internal standard (e.g., metronidazole).^[16] This involves protein precipitation, separation on a C18 column, and UV detection.
- **Pharmacokinetic Analysis:** Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including C_{max}, T_{max}, AUC (Area Under the Curve), t_{1/2}, and V_d.^[15]



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Caption: Workflow for a rodent pharmacokinetic study of **ornidazole**.

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- To cite this document: BenchChem. [Pharmacological Profile and Pharmacokinetics of Ornidazole: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677491#pharmacological-profile-and-pharmacokinetics-of-ornidazole]

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